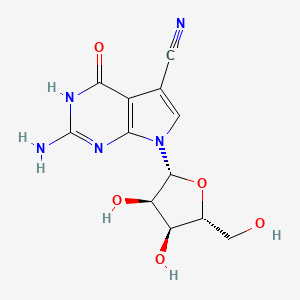

7-Cyano-7-deazaguanosine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,3H2,(H3,14,15,16,21)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRQNXWAXWLATA-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 7-Cyano-7-deazaguanosine (preQ0)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

7-Cyano-7-deazaguanosine, more commonly known as preQ0, is a pivotal molecule in the intricate world of nucleic acid modification. As a deazapurine derivative, it serves as the central precursor to a class of modified nucleosides, most notably queuosine (B110006) (Q), which plays a critical role in ensuring the fidelity and efficiency of protein translation.[1][2] Beyond its role as a metabolic intermediate, preQ0 and its downstream products are involved in a variety of fundamental biological processes, including gene regulation via riboswitches, cellular stress responses, and even the protection of viral and bacterial genomes through DNA modification.[1][3][4][5] This document provides an in-depth technical overview of the biosynthesis, biological significance, and experimental methodologies related to this compound, serving as a comprehensive resource for professionals in the life sciences.

Chemical Structure and Properties

This compound (preQ0) is a modified purine (B94841) base characterized by the replacement of the nitrogen atom at position 7 with a carbon atom, to which a cyano group is attached.[1][6] This structural alteration from guanine (B1146940) forms the pyrrolopyrimidine core common to all 7-deazaguanine (B613801) derivatives.[1]

-

IUPAC Name: 4-hydroxy-2-imino-1H,2H,7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile[7]

-

Chemical Formula: C₇H₅N₅O[7]

-

Class: Pyrrolo[2,3-d]pyrimidines[7]

The presence of the pyrrolopyrimidine core and the cyano group are crucial for its recognition by a specific suite of enzymes and RNA regulatory elements.

The Biosynthetic Pathway of preQ0

In bacteria and archaea, preQ0 is synthesized de novo from guanosine-5'-triphosphate (GTP) through a conserved, four-step enzymatic pathway.[1][5][8] This pathway represents a significant branch of purine metabolism, with its initial step shared with the biosynthesis of folate.[2][5]

The key enzymes and transformations are as follows:

-

GTP Cyclohydrolase I (FolE/GCH-I): The pathway begins with the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP).[1][2][5] This enzyme is also the first in the folate and biopterin (B10759762) synthesis pathways.[1][2]

-

6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD): H₂NTP is then converted to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).[5][8][9]

-

7-carboxy-7-deazaguanine (B3361655) synthase (QueE): In a complex reaction catalyzed by this radical S-adenosylmethionine (SAM) enzyme, the pterin (B48896) ring of CPH₄ is rearranged and converted into the pyrrolopyrimidine core, yielding 7-carboxy-7-deazaguanine (CDG).[1][8][9]

-

7-cyano-7-deazaguanine synthase (QueC): The final step involves the ATP-dependent conversion of the carboxyl group of CDG into a nitrile group, forming preQ0.[1][8][9][10] This reaction uses ammonia (B1221849) as the nitrogen source and produces AMP and pyrophosphate.[11][12]

Biological Significance and Key Functions

preQ0 is not merely a transient metabolite; it is the foundation for a range of critical cellular functions across different domains of life.

The most well-established role of preQ0 is as the universal precursor to the hypermodified nucleosides queuosine (Q) in bacteria and eukarya, and archaeosine (B114985) (G+) in archaea.[1][2][5]

-

In Bacteria: preQ0 is first reduced to 7-aminomethyl-7-deazaguanine (preQ1) by the NADPH-dependent reductase QueF.[1][2][8] The preQ1 base is then inserted into the wobble position (position 34) of tRNAs with GUN anticodons (tRNA-Asp, -Asn, -His, -Tyr) by the enzyme tRNA-guanine transglycosylase (TGT), which exchanges the genetically encoded guanine for preQ1.[2][13] Subsequent enzymatic modifications on the tRNA convert preQ1 into the mature queuosine.[2][13]

-

In Archaea: The pathway differs, with preQ0 being directly inserted into position 15 of most tRNAs by an archaeal TGT.[2][14][15] It is then converted to archaeosine (G+), a modification that contributes to the structural stability of tRNA, which is particularly important for thermophilic archaea.[1][14]

The modification of tRNA with queuosine is crucial for modulating codon-anticodon interactions, thereby enhancing the accuracy and efficiency of translation.[3][13][16] A lack of queuosine can lead to translational frameshifting and reduced fidelity.[17][18][19]

In many bacteria, the genes responsible for the biosynthesis and transport of preQ0 and preQ1 are regulated by a class of cis-acting RNA elements known as preQ1 riboswitches.[3][20][21] These are highly structured regions within the 5'-untranslated region of an mRNA.

-

Mechanism: The riboswitch aptamer domain directly binds preQ0 or its derivative preQ1.[22] This binding event induces a conformational change in the downstream "expression platform" of the RNA.[22][23] This structural rearrangement typically sequesters the ribosome binding site (Shine-Dalgarno sequence) or forms a transcriptional terminator stem-loop, thereby repressing the expression of the downstream genes.[3][20][21] This creates a negative feedback loop: when cellular levels of preQ0/preQ1 are high, their synthesis and uptake are switched off.

While initially thought to be confined to RNA, derivatives of preQ0 have been discovered in the DNA of certain bacteria and bacteriophages.[4][5] In these organisms, 2'-deoxy-preQ0 (dPreQ0) is incorporated into DNA.[4][24]

-

Function: This modification is part of a restriction-modification (R-M) system.[4][5][25] The host organism uses a specialized DNA transglycosylase (e.g., DpdA) to insert dPreQ0 into its own genome, marking it as "self."[4][26] This protects the host DNA from being degraded by its own restriction enzymes, which are designed to cleave foreign, unmodified DNA (e.g., from invading phages).[4][5] This represents a unique evolutionary adaptation of the queuosine biosynthetic pathway for genome defense.[5]

Quantitative Data

The study of preQ0 and its associated pathways has yielded important quantitative data regarding enzyme kinetics and ligand-binding affinities.

| Parameter | Molecule / Enzyme | Value | Organism / Condition | Reference |

| Binding Affinity (Kd) | preQ0 binding to preQ1 riboswitch aptamer | ~100 nM | Thermoanaerobacter tengcongensis | [3] |

| preQ1 binding to preQ1 riboswitch aptamer | ~20 nM | Thermoanaerobacter tengcongensis | [3] | |

| Enzyme Kinetics | QueC (7-cyano-7-deazaguanine synthase) | pH Optimum: 9.5 | Geobacillus kaustophilus | [11][27] |

| QueC (7-cyano-7-deazaguanine synthase) | Temperature Optimum: 60 °C | Geobacillus kaustophilus | [11][27] | |

| QueC (7-cyano-7-deazaguanine synthase) | Specific Activity: 3.5 mU/mg | G. kaustophilus at 30°C | [12] | |

| Enzyme Cofactors | QueF (preQ0 reductase) | NADPH | Bacillus subtilis | [1][8] |

| QueC (preQ0 synthase) | ATP, Mg²⁺, Zn²⁺ | Bacillus subtilis | [12] |

Key Experimental Protocols

The study of preQ0 requires specialized biochemical and molecular biology techniques. Below are outlines of key experimental protocols.

This protocol describes the reconstitution of the preQ0 biosynthetic pathway from GTP using purified enzymes.[8]

1. Reagents and Materials:

- Purified enzymes: FolE (GCH I), QueD, QueE, QueC.

- Substrates: GTP, ATP, L-cysteine (for radical SAM enzyme QueE).

- Cofactors: MgCl₂, KCl, Dithiothreitol (DTT).

- Nitrogen source: Ammonium chloride (NH₄Cl).

- Buffer: e.g., Tris-HCl, pH 8.0.

- Analysis: High-Performance Liquid Chromatography (HPLC) system with a C18 column.

2. Procedure:

- Prepare a reaction mixture containing buffer, GTP, ATP, MgCl₂, KCl, DTT, NH₄Cl, and L-cysteine.

- Add the four purified enzymes (FolE, QueD, QueE, QueC) to the reaction mixture to initiate the cascade.

- Incubate the reaction at an optimal temperature (e.g., 37°C) for several hours.

- Periodically, take aliquots of the reaction, quench with acid (e.g., formic acid), and centrifuge to remove precipitated protein.

- Analyze the supernatant by reverse-phase HPLC to monitor the consumption of GTP and the formation of intermediates (CDG) and the final product (preQ0). Elution is monitored by UV absorbance at ~260 nm and ~300 nm.[8]

start [label="Prepare Reaction Mix\n(GTP, ATP, Cofactors, Buffer)", shape=ellipse, style=filled, fillcolor="#FBBC05"];

add_enzymes [label="Add Purified Enzymes\n(FolE, QueD, QueE, QueC)"];

incubate [label="Incubate at 37°C"];

aliquot [label="Take Aliquots Over Time"];

quench [label="Quench Reaction\n(e.g., with acid)"];

centrifuge [label="Centrifuge to Remove Protein"];

analyze [label="Analyze Supernatant by HPLC", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

result [label="Quantify preQ0 Production", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> add_enzymes;

add_enzymes -> incubate;

incubate -> aliquot;

aliquot -> quench -> centrifuge -> analyze -> result;

incubate -> incubate [label=" loop"];

}

This protocol measures the activity of the final enzyme in the preQ0 pathway.[11]

1. Reagents and Materials:

- Purified QueC enzyme.

- Substrate: 7-carboxy-7-deazaguanine (CDG).

- Cofactors: ATP, MgCl₂, Ammonium chloride (NH₄Cl).

- Buffer: e.g., HEPES or Tris-HCl, pH 7.5-9.5.

- Analysis: HPLC-Mass Spectrometry (HPLC-MS) for specific detection of substrate and product.

2. Procedure:

- Prepare a reaction mixture containing buffer, CDG, ATP, MgCl₂, and NH₄Cl.

- Pre-incubate the mixture at the desired temperature (e.g., 60°C).

- Initiate the reaction by adding a known amount of purified QueC enzyme.

- After a defined time, stop the reaction (e.g., by adding methanol).

- Analyze the sample by HPLC-MS to separate and quantify the remaining CDG and the newly formed preQ0.

- Calculate the specific activity based on the amount of product formed per unit time per milligram of enzyme.

Conclusion

This compound (preQ0) stands as a molecule of profound biological importance. Its role extends far beyond that of a simple metabolic precursor. It is the starting point for the synthesis of queuosine, a critical modification for maintaining translational fidelity, and archaeosine, essential for tRNA structure in archaea.[1][14] Furthermore, its ability to act as a ligand for riboswitches demonstrates a sophisticated mechanism of gene regulation, while its incorporation into DNA highlights an unexpected link between tRNA modification pathways and genome defense.[3][4] The intricate biosynthesis and multifaceted functions of preQ0 underscore its versatility and central contribution to the molecular landscape of life, making its associated pathways attractive targets for the development of novel antimicrobial agents.

References

- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. The Structural Basis for Recognition of the PreQ0 Metabolite by an Unusually Small Riboswitch Aptamer Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. academic.oup.com [academic.oup.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of the minimal bacterial 2’-deoxy-7-amido-7-deazaguanine synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Nitrile-Forming Enzyme 7-Cyano-7-Deazaguanine Synthase from Geobacillus kaustophilus: A Reverse Nitrilase? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.st [2024.sci-hub.st]

- 13. Deciphering the Diversity in Bacterial Transporters That Salvage Queuosine Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Four additional natural 7-deazaguanine derivatives in phages and how to make them - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Importance of the Epi-Transcriptome in Translation Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dash.harvard.edu [dash.harvard.edu]

- 18. Determinants of translation efficiency and accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TFIIH mutations can impact on translational fidelity of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]

- 22. Structure and mechanism of purine-binding riboswitches | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 23. Molecular mechanism for preQ1-II riboswitch function revealed by molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. researchgate.net [researchgate.net]

- 26. academic.oup.com [academic.oup.com]

- 27. researchgate.net [researchgate.net]

7-Cyano-7-deazaguanosine (preQ₀): A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Cyano-7-deazaguanosine (preQ₀) is a pivotal biosynthetic intermediate in the pathway of modified purine (B94841) nucleosides, including queuosine (B110006) (Q) and archaeosine (B114985) (G+). These modifications are found in the transfer RNA (tRNA) of most domains of life and, more recently, have been discovered in the genomic DNA of bacteria and bacteriophages. This technical guide provides an in-depth overview of the discovery, natural occurrence, and the enzymatic biosynthesis of preQ₀. It is designed to serve as a comprehensive resource for researchers in molecular biology, biochemistry, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows.

Discovery and Significance

7-Cyano-7-deazaguanine (preQ₀), the base of this compound, was first identified as a key precursor in the biosynthesis of queuosine, a hypermodified nucleoside present in the anticodon loop of specific tRNAs in both bacteria and eukaryotes. The deazapurine core of these molecules has garnered significant interest due to the antibiotic, antiviral, and antineoplastic properties of related compounds. Initially, the biosynthetic pathway to these complex molecules remained elusive for over four decades. A significant breakthrough was the in vitro enzymatic synthesis of preQ₀ from guanosine-5'-triphosphate (GTP) in four successive enzymatic steps, which elucidated the complete biosynthetic pathway.[1] More recently, the discovery of preQ₀ derivatives in the DNA of bacteria and phages has expanded its biological significance beyond tRNA modification, implicating it in DNA protection mechanisms against host restriction systems.

Natural Occurrence and Distribution

This compound is a ubiquitous intermediate in organisms that synthesize queuosine and archaeosine de novo, primarily bacteria and archaea. Eukaryotes, with the exception of yeast, obtain queuine (B138834) (the base of queuosine) from their diet or gut microbiota and therefore do not synthesize preQ₀.

-

In Bacteria and Archaea: preQ₀ is an essential precursor for the modification of tRNA at the wobble position (position 34) of tRNAs for histidine, asparagine, aspartate, and tyrosine in bacteria, and at position 15 of the D-loop in most archaeal tRNAs.[2]

-

In Bacterial and Phage DNA: Recent studies have revealed the presence of 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) in the genomic DNA of certain bacteria, such as Salmonella enterica serovar Montevideo, and in the DNA of bacteriophages.[3] This modification is part of a restriction-modification system that protects the genome from cleavage by restriction enzymes.

While the presence of preQ₀ is widespread, quantitative data on its absolute abundance in various species is not extensively documented in publicly available literature. The concentration of preQ₀ is likely tightly regulated, existing as a transient intermediate in a multi-step enzymatic pathway.

Biosynthesis of this compound (preQ₀)

The biosynthesis of preQ₀ from GTP is a four-step enzymatic pathway common to both bacteria and archaea.[4] The pathway involves the enzymes GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) (CDG) synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC).

Enzymatic Steps

-

GTP to 7,8-Dihydroneopterin Triphosphate (H₂NTP): The pathway initiates with the conversion of GTP to H₂NTP, catalyzed by GTP cyclohydrolase I (FolE) . This enzyme is also a key component of the folate biosynthesis pathway.

-

H₂NTP to 6-Carboxy-5,6,7,8-tetrahydropterin (CPH₄): CPH₄ synthase (QueD) catalyzes the conversion of H₂NTP to CPH₄.

-

CPH₄ to 7-Carboxy-7-deazaguanine (CDG): This crucial step, the rearrangement of the pterin (B48896) ring to a deazaguanine core, is catalyzed by the radical S-adenosyl-L-methionine (SAM) enzyme CDG synthase (QueE) .

-

CDG to 7-Cyano-7-deazaguanine (preQ₀): The final step is the ATP-dependent conversion of the carboxyl group of CDG to a nitrile group, forming preQ₀. This reaction is catalyzed by 7-cyano-7-deazaguanine synthase (QueC) .

Enzyme Kinetic Parameters

Comprehensive kinetic data for all enzymes in the pathway from a single organism is limited. However, available data for key enzymes provide insight into the efficiency of this pathway.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | V_max_ | Notes |

| QueE | Bacillus subtilis | CPH₄ | 20 | 5.4 | - | - |

| QueE | Burkholderia multivorans | CPH₄ | - | 0.19 ± 0.06 | - | Activity is enhanced 3-fold by Mg²⁺. |

| QueF | Bacillus subtilis | preQ₀ | 0.237 ± 0.045 | 0.66 ± 0.04 | - | NADPH is a co-substrate (K_m_ = 19.2 ± 1.1 µM). QueF is involved in the subsequent conversion of preQ₀ to preQ₁. |

Note: Data for QueC and QueD are not sufficiently detailed in the literature to provide a complete set of Michaelis-Menten parameters. The specific activity of QueC from Geobacillus kaustophilus has been reported as 3.5 mU/mg.

Biosynthetic Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for the expression and purification of the biosynthetic enzymes, and for conducting enzyme activity assays.

Recombinant Expression and Purification of His-tagged QueC, QueD, and QueE

This protocol describes a general method for the expression and purification of His-tagged QueC, QueD, and QueE enzymes from E. coli.

4.1.1. Expression

-

Transformation: Transform E. coli BL21(DE3) cells with an expression vector containing the gene of interest (queC, queD, or queE) with an N- or C-terminal His₆-tag.

-

Culture Growth: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The following day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. For QueE, which contains an iron-sulfur cluster, supplement the medium with 1 mM ferric ammonium (B1175870) citrate (B86180) and 1 mM L-cysteine at the time of induction.

-

Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until needed.

4.1.2. Purification

-

Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). For QueE purification, all buffers must be deoxygenated, and all purification steps should be performed under anaerobic conditions (e.g., in a glove box).

-

Sonication: Sonicate the resuspended cells on ice to ensure complete lysis.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Purity Analysis: Assess the purity of the protein by SDS-PAGE.

Enzyme Activity Assays

4.2.1. QueE (CDG Synthase) Activity Assay

This assay measures the conversion of CPH₄ to CDG.

-

Reaction Mixture: Prepare the reaction mixture in an anaerobic chamber. The final concentrations in 50 mM PIPES-KOH (pH 7.4) are:

-

10 mM DTT

-

2 mM MgSO₄

-

2 mM SAM

-

2 mM NADPH

-

4 µM Flavodoxin Reductase (FPR)

-

10 µM Flavodoxin (YkuN)

-

1 mM CPH₄ (substrate)

-

1-10 µM purified QueE

-

-

Initiation and Incubation: Initiate the reaction by adding QueE. Incubate at 37°C.

-

Quenching: At various time points, quench the reaction by adding 30% (w/v) trichloroacetic acid (TCA) to a final concentration of 3%.

-

Analysis: Analyze the reaction mixture by LC-MS to quantify the amount of CDG produced.

4.2.2. QueD (CPH₄ Synthase) Activity Assay

This assay monitors the conversion of H₂NTP to CPH₄.

-

Substrate Generation: Generate the substrate H₂NTP in situ by incubating GTP with GTP cyclohydrolase I (FolE).

-

Reaction Mixture: The final concentrations in 50 mM Tris-HCl (pH 8.5) are:

-

10 mM MgCl₂

-

1 mM GTP

-

Catalytic amount of FolE

-

1-5 µM purified QueD

-

-

Incubation: Incubate the reaction at 37°C.

-

Analysis: Monitor the formation of CPH₄ by reverse-phase HPLC with UV detection at 280 nm.

4.2.3. QueC (preQ₀ Synthase) Activity Assay

This assay measures the formation of preQ₀ from CDG.

-

Reaction Mixture: The final concentrations in 100 mM HEPES (pH 7.5) are:

-

10 mM MgCl₂

-

5 mM ATP

-

10 mM (NH₄)₂SO₄

-

1 mM CDG (substrate)

-

1-5 µM purified QueC

-

-

Incubation: Incubate the reaction at 37°C.

-

Analysis: Quantify the production of preQ₀ by reverse-phase HPLC with UV or mass spectrometric detection.

LC-MS/MS Method for preQ₀ Detection

This method is for the detection and quantification of preQ₀.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 50% B over 15 minutes.

-

Flow Rate: 0.2 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: While specific transitions for preQ₀ need to be optimized, based on the structure (m/z of the protonated molecule [M+H]⁺ ≈ 177.06), potential fragment ions can be predicted and confirmed by infusion of a standard. For the related 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀), reported transitions are m/z 292.1 → 176.1 and 176.1 → 159.1.[3]

-

Collision Energy: This parameter must be optimized for each specific transition and instrument to achieve maximal sensitivity.

-

Visualizations

Experimental Workflow for Enzyme Purification and Activity Assay

Logical Relationship of preQ₀ in Nucleic Acid Modification

References

- 1. Collection - The Deazapurine Biosynthetic Pathway Revealed: In Vitro Enzymatic Synthesis of PreQ0 from Guanosine 5â²-Triphosphate in Four Steps - Biochemistry - Figshare [figshare.com]

- 2. Diversity of Archaeosine Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro reconstitution guide for targeted synthetic metabolism of chemicals, nutraceuticals and drug precursors - PMC [pmc.ncbi.nlm.nih.gov]

7-Cyano-7-deazaguanosine: A Linchpin in the Biosynthesis of Queuosine and Archaeosine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Cyano-7-deazaguanosine (B12403929) (preQ₀) stands as a critical precursor at the crossroads of two essential tRNA modification pathways, leading to the formation of queuosine (B110006) (Q) in bacteria and eukarya, and archaeosine (B114985) (G+) in archaea. These hypermodified nucleosides, embedded in the anticodon loop of specific tRNAs, play a pivotal role in maintaining translational fidelity and efficiency. This technical guide provides a comprehensive overview of the biosynthesis of queuosine and archaeosine from their common ancestor, preQ₀, with a focus on the enzymatic machinery, quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes. This document is intended to serve as a valuable resource for researchers in the fields of molecular biology, biochemistry, and drug development who are investigating these unique metabolic pathways and their potential as therapeutic targets.

Biosynthetic Pathways from preQ₀

The journey from the universal precursor guanosine (B1672433) triphosphate (GTP) to the distinct modified nucleosides queuosine and archaeosine converges at the formation of 7-cyano-7-deazaguanine (preQ₀). From this juncture, the pathways diverge, employing specialized enzymatic cascades to synthesize their final products, which are then incorporated into tRNA.

The Queuosine (Q) Biosynthetic Pathway in Bacteria

In most bacteria, the synthesis of queuosine from preQ₀ is a multi-step process that occurs both at the level of the free base and within the context of the tRNA molecule.[1]

The key enzymatic steps are:

-

Reduction of preQ₀ to preQ₁: The nitrile group of preQ₀ is reduced to an aminomethyl group by the NADPH-dependent enzyme 7-cyano-7-deazaguanine reductase (QueF) , yielding 7-aminomethyl-7-deazaguanine (preQ₁).

-

tRNA Modification: The modified base preQ₁ is then inserted into the wobble position (position 34) of specific tRNAs (those with GUN anticodons, such as tRNAHis, tRNAAsn, tRNAAsp, and tRNATyr) by the enzyme tRNA-guanine transglycosylase (TGT) . This reaction involves the exchange of the genetically encoded guanine (B1146940) for preQ₁.[2][3]

-

Further Modifications to Queuosine: Once incorporated into the tRNA, preQ₁ undergoes further enzymatic modifications to become the mature queuosine nucleoside.

The Archaeosine (G+) Biosynthetic Pathway in Archaea

In the archaeal domain, preQ₀ is directly utilized for tRNA modification, followed by a distinct set of enzymatic transformations to generate archaeosine.[4][5]

The central steps in this pathway are:

-

Direct tRNA Modification: Unlike the bacterial pathway, the preQ₀ base is directly exchanged for guanine at position 15 in the D-loop of most archaeal tRNAs. This reaction is catalyzed by archaeal tRNA-guanine transglycosylase (ArcTGT) .[4][6]

-

Conversion of preQ₀-tRNA to G+-tRNA: The tRNA-bound preQ₀ is then converted to archaeosine (G+) by the enzyme archaeosine synthase (ArcS) . In many Euryarchaeota, this conversion is a two-step process involving the formation of a preQ₀-lysine intermediate.[4][7] In some Crenarchaeota, other enzymes like QueF-like proteins can catalyze this final step.[8]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the queuosine and archaeosine biosynthetic pathways. This information is crucial for understanding the efficiency and substrate specificity of these enzymes and for designing in vitro reconstitution experiments.

Table 1: Kinetic Parameters of Enzymes in the Queuosine Biosynthetic Pathway

| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Reference(s) |

| QueE | Bacillus subtilis | 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) | 20 ± 7 | 5.4 ± 1.2 | [4][9][10] |

| QueF | Bacillus subtilis | 7-cyano-7-deazaguanine (preQ₀) | 0.237 | 0.66 | [3] |

| QueF | Bacillus subtilis | NADPH | 19.2 | 0.66 | [11] |

| QueF | Escherichia coli | 7-cyano-7-deazaguanine (preQ₀) | < 1.5 | 7.6 (s-1) | [12] |

| QueF | Escherichia coli | NADPH | 6 | - | [12] |

| TGT | Wheat germ | Guanine | 0.06 | - | [5][13] |

Table 2: Kinetic Parameters of Enzymes in the Archaeosine Biosynthetic Pathway

| Enzyme | Organism | Substrate | Km | kcat | Reference(s) |

| ArcS | Thermococcus kodakarensis | L-lysine | 2.5 ± 0.3 mM | 0.20 ± 0.01 min-1 | [2] |

| ArcS | Thermococcus kodakarensis | S. cerevisiae tRNAPhe-preQ₀₁₅ | 1.1 ± 0.1 µM | 0.21 ± 0.01 min-1 | [2] |

| ArcTGT | Pyrococcus horikoshii | tRNAVal transcript | Decreased with fewer modifications | - | [10][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its role in queuosine and archaeosine biosynthesis.

Purification of Recombinant QueE from Bacillus subtilis

This protocol describes the anaerobic purification of the radical SAM enzyme QueE.

Materials:

-

E. coli cell paste overexpressing His-tagged QueE

-

Lysis Buffer: 50 mM PIPES-NaOH (pH 7.4), 0.5 M KCl, 50 mM imidazole (B134444), 10 mM DTT

-

Wash Buffer: 50 mM PIPES-NaOH (pH 7.4), 0.5 M KCl, 50 mM imidazole, 10 mM DTT

-

Elution Buffer: 50 mM PIPES-NaOH (pH 7.4), 0.5 M KCl, 500 mM imidazole, 10 mM DTT

-

Gel Filtration Buffer: 50 mM PIPES-NaOH (pH 7.4), 0.5 M KCl, 10 mM DTT

-

Phenylmethanesulfonyl fluoride (B91410) (PMSF)

-

Ni-NTA affinity resin

-

Anaerobic chamber

Procedure:

-

Resuspend frozen cell pellet (5-10 g) in 4 mL/g of ice-cold, deoxygenated Lysis Buffer containing 1 mM PMSF inside an anaerobic chamber.[1]

-

Lyse the cells by sonication on ice. Perform 15-second bursts at 50% power, followed by 45-second rests for a total of 10 minutes of sonication.[1]

-

Clarify the lysate by centrifugation at 40,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the protein with a linear gradient of 50-500 mM imidazole in Wash Buffer.

-

Analyze fractions by SDS-PAGE. Pool fractions containing QueE.

-

Concentrate the pooled fractions and perform size-exclusion chromatography using a column equilibrated with Gel Filtration Buffer.

-

Collect fractions corresponding to dimeric QueE.[1]

-

Concentrate the purified QueE, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.[1]

In Vitro Enzyme Assay for QueE

This assay measures the conversion of CPH₄ to 7-carboxy-7-deazaguanine (B3361655) (CDG) by QueE under anaerobic conditions.

Materials:

-

Purified QueE

-

Assay Buffer: 50 mM PIPES-KOH (pH 7.4), 10 mM DTT, 2 mM MgSO₄, 2 mM S-adenosyl-L-methionine (SAM)[1]

-

CPH₄ (substrate)

-

NADPH

-

Ferredoxin-NADP⁺ reductase (FPR)

-

YkuN (flavodoxin)

-

Sodium dithionite (B78146) (alternative to NADPH/FPR/YkuN)

-

30% (w/v) Trichloroacetic acid (TCA)

-

LC-MS system

Procedure:

-

Prepare all solutions anaerobically inside a glove box.

-

Set up the reaction mixture in the anaerobic chamber containing Assay Buffer, 2 mM NADPH, 4 µM FPR, and 10 µM YkuN (or 10 mM sodium dithionite and YkuN) to pre-reduce QueE.[1]

-

Initiate the reaction by adding the substrate CPH₄ (e.g., to a final concentration of 20 µM).

-

Incubate the reaction at the desired temperature (e.g., 37°C).

-

At various time points, quench aliquots of the reaction by adding 30% TCA to a final concentration of 3%.[1]

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS to detect and quantify the product, CDG.[1]

Chemical Synthesis of 7-Cyano-7-deazaguanine (preQ₀)

This protocol outlines a general approach for the chemical synthesis of preQ₀.

General Strategy:

The synthesis of 7-cyano-7-deazaguanine typically involves the construction of the 7-deazapurine core followed by the introduction of the cyano group at the C7 position. One reported method involves the synthesis from 2-methylthio-6-methoxy-7-methyl-7-deazapurine. The methoxymethyl protecting group at the 9-position can be removed by transformation to an acetoxymethyl group followed by hydrolysis with aqueous ammonia.[15] A more recent and efficient synthesis involves a microwave-assisted iodo→carbonitrile exchange on a 7-iodo-7-deazaguanosine derivative.[14]

Quantitative Analysis of tRNA Modifications by LC-MS/MS

This method allows for the sensitive detection and quantification of modified nucleosides, including queuosine and archaeosine, in tRNA samples.

Procedure Overview:

-

tRNA Isolation: Isolate total tRNA from the desired organism or cell type.

-

tRNA Hydrolysis: Digest the purified tRNA to its constituent nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

-

LC-MS/MS Analysis: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer (MS/MS). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the targeted modified nucleosides.[1][16][17]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and a general experimental workflow for protein purification.

Caption: Biosynthesis of Queuosine from GTP.

Caption: Biosynthesis of Archaeosine from GTP.

Caption: General Protein Purification Workflow.

Conclusion

This compound is a fascinating molecule that serves as a central hub in the biosynthesis of the essential tRNA modifications, queuosine and archaeosine. Understanding the intricate enzymatic machinery that governs these pathways is not only fundamental to our knowledge of gene translation and RNA biology but also opens avenues for the development of novel antimicrobial agents. The enzymes involved, being unique to these pathways and often essential for the viability or virulence of microorganisms, represent promising targets for drug discovery. This technical guide has provided a detailed overview of the current knowledge, including quantitative data and experimental protocols, to aid researchers in their exploration of this exciting area of biochemistry. Further research into the kinetics and mechanisms of all the enzymes in these pathways, as well as the development of more detailed in vitro reconstitution systems, will undoubtedly provide deeper insights and accelerate the translation of this fundamental knowledge into practical applications.

References

- 1. QueE: A radical SAM enzyme involved in the biosynthesis of 7-deazapurine containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 3. Detection of queuosine and queuosine precursors in tRNAs by direct RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asiaresearchnews.com [asiaresearchnews.com]

- 8. Diversity of Archaeosine Synthesis in Crenarchaeota - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectroscopic, steady-state kinetic, and mechanistic characterization of the radical SAM enzyme QueE, which catalyzes a complex cyclization reaction in the biosynthesis of 7-deazapurines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectroscopic, steady-state kinetic, and mechanistic characterization of the radical SAM enzyme QueE, which catalyzes a complex cyclization reaction in the biosynthesis of 7-deazapurines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. beckman.com [beckman.com]

- 12. Detection of queuosine and queuosine precursors in tRNAs by direct RNA sequencing [ouci.dntb.gov.ua]

- 13. Detection of queuosine and queuosine precursors in tRNAs by direct RNA sequencing [zenodo.org]

- 14. Correlation between the stability of tRNA tertiary structure and the catalytic efficiency of a tRNA-modifying enzyme, archaeal tRNA-guanine transglycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Archaeosine Modification of Archaeal tRNA: Role in Structural Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 7-Cyano-7-deazaguanosine (preQ₀) from GTP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 7-cyano-7-deazaguanosine (B12403929) (preQ₀), a key intermediate in the biosynthesis of queuosine (B110006) and other 7-deazapurine natural products. The pathway, which commences with Guanosine-5'-triphosphate (GTP), involves a four-step enzymatic cascade. This document details the enzymes, intermediates, reaction mechanisms, quantitative data, and experimental protocols relevant to this pathway, serving as a valuable resource for researchers in biochemistry, natural product synthesis, and drug development.

Introduction to the this compound (preQ₀) Biosynthesis Pathway

The biosynthesis of this compound (preQ₀) from GTP is a fundamental pathway found in both bacteria and archaea. preQ₀ is the universal precursor for the hypermodified nucleoside queuosine, which is found in the anticodon of certain tRNAs, and for various secondary metabolites with antibiotic properties, such as toyocamycin.[1][2] The conversion of GTP to preQ₀ is accomplished through the sequential action of four enzymes: GTP cyclohydrolase I (GCH I, also known as FolE), 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) (CDG) synthase (QueE), and 7-cyano-7-deazaguanine (preQ₀) synthase (QueC).[3][4]

The elucidation of this pathway has been a significant advancement in understanding the biosynthesis of 7-deazapurine-containing compounds, which had remained largely enigmatic for over four decades.[1][3] The in vitro reconstitution of this four-enzyme pathway has provided a unified route for the production of these natural products.[3]

The Enzymatic Cascade from GTP to preQ₀

The biosynthesis of preQ₀ from GTP proceeds through the following four enzymatic steps, as illustrated in the pathway diagram below.

References

- 1. The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Role of 7-Cyano-7-deazaguanine Synthase (QueC) in preQ0 Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Cyano-7-deazaguanine synthase (QueC) is a pivotal enzyme in the biosynthesis of queuosine (B110006), a hypermodified nucleoside found in the anticodon loop of specific tRNAs in many bacteria and eukaryotes.[1][2][3] Queuosine plays a crucial role in maintaining translational fidelity and cellular stress responses.[3][4] QueC catalyzes the final step in the formation of 7-cyano-7-deazaguanine (preQ0), a key precursor for all 7-deazaguanine (B613801) derivatives.[5] This guide provides an in-depth analysis of QueC's function, the enzymatic pathway it participates in, its quantitative characteristics, and the experimental protocols used to study its activity.

The Queuosine Biosynthesis Pathway: A Prelude to QueC's Function

The de novo synthesis of queuosine is a multi-step enzymatic process that begins with guanosine-5'-triphosphate (GTP).[5][6] In bacteria, this pathway leads to the formation of preQ0 through the sequential action of four enzymes: GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), and finally, 7-cyano-7-deazaguanine synthase (QueC).[6][7][8]

The formation of preQ0 is a critical juncture in this pathway, as it serves as the common precursor for various 7-deazaguanine-containing molecules, including queuosine and archaeosine.[5][8]

The Enzymatic Reaction Catalyzed by QueC

QueC is an ATPase that catalyzes the conversion of 7-carboxy-7-deazaguanine (CDG) to preQ0.[5][9] This is a two-step, ATP-dependent reaction where ammonia (B1221849) serves as the nitrogen source for the nitrile group.[6][10][11][12]

-

Step 1: Formation of the ADG Intermediate. The first molecule of ATP is used to activate the carboxylate group of CDG, which then reacts with ammonia to form a 7-amido-7-deazaguanine (ADG) intermediate.[1][5]

-

Step 2: Dehydration to preQ0. The second molecule of ATP is consumed to facilitate the dehydration of the ADG intermediate, resulting in the final product, preQ0.[5]

Mutational studies on Bacillus subtilis QueC have shown that mutating two conserved residues, K163A and R204A, halts the reaction at the ADG intermediate, highlighting their importance in the second step of the reaction.[5]

Quantitative Data on QueC Activity

While extensive studies have elucidated the qualitative function of QueC, detailed enzyme kinetic parameters such as Km and kcat are not widely reported in the reviewed literature. The focus has primarily been on the elucidation of the biosynthetic pathway and the enzyme's mechanism. Further research is required to fully characterize the kinetic properties of QueC from various organisms.

| Parameter | Value | Organism | Conditions | Reference |

| Km | Not Reported | - | - | - |

| kcat | Not Reported | - | - | - |

| Vmax | Not Reported | - | - | - |

| Cofactor | Zn2+ | Pseudomonas aeruginosa | Binds one zinc ion per subunit. | [13] |

| Energy Source | ATP | Bacillus subtilis | ATP-dependent reaction. | [6][11][12] |

Experimental Protocols for Studying QueC Activity

The activity of QueC is typically assessed through in vitro enzymatic assays that monitor the conversion of CDG to preQ0. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the substrate and product.

Detailed Methodology for an In Vitro QueC Enzyme Assay:

-

Protein Expression and Purification:

-

The queC gene is cloned into an expression vector (e.g., pET series) and transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)).

-

Protein expression is induced (e.g., with IPTG), and cells are harvested and lysed.

-

QueC protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for higher purity.

-

-

Enzyme Assay Components:

-

Buffer: A suitable buffer to maintain pH (e.g., 50 mM Tris-HCl, pH 7.5).

-

Enzyme: Purified QueC protein.

-

Substrate: 7-carboxy-7-deazaguanine (CDG).

-

Cofactors and Energy Source: ATP, MgCl2, and an ammonia source (e.g., (NH4)2SO4).

-

Reducing Agent: Dithiothreitol (DTT) to maintain a reducing environment.

-

-

Reaction Conditions:

-

The reaction mixture containing buffer, CDG, ATP, MgCl2, (NH4)2SO4, and DTT is pre-incubated at the optimal temperature (e.g., 37°C).

-

The reaction is initiated by the addition of the purified QueC enzyme.

-

The reaction is allowed to proceed for a defined period (e.g., 1-2 hours).

-

-

Reaction Quenching and Product Analysis:

-

The reaction is stopped by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.

-

The mixture is centrifuged to pellet the precipitated protein.

-

The supernatant is analyzed by reverse-phase HPLC, monitoring at a wavelength where CDG and preQ0 absorb (e.g., 300 nm).

-

The retention times of the substrate and product are compared to authentic standards for identification and quantification.

-

Structural Insights into QueC Function

The crystal structure of QueC reveals a homodimeric protein.[5] Each monomer is composed of an N-terminal domain and a C-terminal domain.[5]

-

N-terminal Domain: This domain features a Rossman fold, a common structural motif in nucleotide-binding proteins.[5] This is consistent with QueC's function as an ATPase.

-

C-terminal Domain: This domain is helical and contains a zinc-binding site.[5]

-

Active Site: The active site is located at the interface between the N-terminal and C-terminal domains.[5]

The structural information provides a basis for understanding the binding of substrates (CDG and ATP) and the catalytic mechanism of preQ0 formation.

Broader Context: QueC-Family Proteins in Other Biological Systems

Interestingly, proteins with homology to QueC have been identified in other biological contexts, suggesting a repurposing of this enzymatic scaffold. For example, QueC-like proteins, such as QatC and Cap9, are involved in bacterial anti-phage defense systems.[1][14][15][16][17] In these systems, the QueC-like enzymes catalyze a deazaguanylation protein-nucleobase conjugation reaction, which is a key step in the immune response.[1][14] This highlights the functional diversity of the QueC protein family beyond its canonical role in tRNA modification.

Conclusion

7-Cyano-7-deazaguanine synthase (QueC) is an essential enzyme that performs a unique ATP-dependent conversion of a carboxylic acid to a nitrile in the final step of preQ0 biosynthesis. Its intricate two-step mechanism and its position as the gatekeeper to the formation of queuosine and other 7-deazaguanine derivatives make it a subject of significant interest. A thorough understanding of QueC's structure, function, and mechanism is crucial for research into tRNA modification, translational regulation, and could potentially inform the development of novel antimicrobial agents targeting this pathway. The expanding roles of QueC-like proteins in bacterial immunity further underscore the importance of this enzyme family in diverse biological processes.

References

- 1. Structural basis of QueC-family protein function in qatABCD anti-phage defense - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic Analysis Identifies a Function for the queC (ybaX) Gene Product at an Initial Step in the Queuosine Biosynthetic Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The absence of the queuosine tRNA modification leads to pleiotropic phenotypes revealing perturbations of metal and oxidative stress homeostasis in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. uniprot.org [uniprot.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Collection - The Deazapurine Biosynthetic Pathway Revealed: In Vitro Enzymatic Synthesis of PreQ0 from Guanosine 5â²-Triphosphate in Four Steps - Biochemistry - Figshare [figshare.com]

- 13. uniprot.org [uniprot.org]

- 14. Structural basis of QueC-family protein function in qatABCD anti-phage defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Chemical structure and properties of 7-Cyano-7-deazaguanosine.

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Cyano-7-deazaguanosine (B12403929) (preQ₀) is a modified nucleoside that serves as a key intermediate in the biosynthesis of complex hypermodified nucleosides, including queuosine (B110006) (Q) and archaeosine (B114985) (G+). These modifications are found in the transfer RNA (tRNA) of most bacteria and eukaryotes, where they play crucial roles in maintaining translational fidelity and efficiency. Beyond its role as a biosynthetic precursor, this compound and its derivatives have garnered interest for their potential as anticancer agents and their involvement in DNA modification, highlighting their significance in both fundamental biological processes and therapeutic applications.

This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of this compound. It is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, molecular biology, and drug development.

Chemical Structure and Properties

This compound is a pyrrolopyrimidine nucleoside, an analog of guanosine (B1672433) where the nitrogen at position 7 is replaced by a carbon atom, and a cyano group is attached to this carbon.

Physicochemical Properties

| Property | 7-Cyano-7-deazaguanine | This compound | Source |

| Molecular Formula | C₇H₅N₅O | C₁₂H₁₃N₅O₅ | PubChem |

| Molecular Weight | 175.15 g/mol | 307.26 g/mol | PubChem |

| Predicted Water Solubility | 5.91 mg/mL | - | DrugBank Online[1] |

| Predicted logP | -0.44 | - | DrugBank Online[1] |

| Predicted pKa (Strongest Acidic) | 0.89 | - | DrugBank Online[1] |

| Predicted pKa (Strongest Basic) | 20.93 | - | DrugBank Online[1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. However, mass spectrometry fragmentation patterns for the related 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) have been reported.

Mass Spectrometry (MS/MS) of 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀):

-

Parent Ion (m/z): 292.1

-

Major Fragment Ions (m/z): 176.1, 159.1, 52.1[2]

Biosynthesis of this compound

This compound (preQ₀) is synthesized from guanosine triphosphate (GTP) in a four-step enzymatic pathway.[3] The enzymes involved are GTP cyclohydrolase I (FolE), 6-carboxytetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC).[4]

Figure 1. Biosynthetic pathway of this compound from GTP.

Enzyme Kinetics

The kinetic parameters of the enzymes involved in the biosynthesis of this compound have been partially characterized. A summary of the available data is presented in Table 2.

| Enzyme | Organism | Substrate | Kₘ | kcat | Source |

| GTP cyclohydrolase I (FolE) | Nocardia sp. | GTP | 6.5 µM | - | [5] |

| 6-carboxytetrahydropterin synthase (QueD) | E. coli | H₂NTP | Not reliably determined | - | [6] |

| 7-carboxy-7-deazaguanine synthase (QueE) | Bacillus subtilis | CPH₄ | 20 ± 7 µM | 5.4 ± 1.2 min⁻¹ | [7] |

| 7-cyano-7-deazaguanine synthase (QueC) | - | CDG | - | - | - |

Experimental Protocols

In Vitro Enzymatic Synthesis of this compound from GTP

This protocol describes the one-pot enzymatic synthesis of this compound (preQ₀) from GTP using purified enzymes.

Materials:

-

Guanosine triphosphate (GTP)

-

Purified GTP cyclohydrolase I (FolE) from E. coli

-

Purified 6-carboxytetrahydropterin synthase (QueD) from E. coli

-

Purified 7-carboxy-7-deazaguanine synthase (QueE) from B. subtilis

-

Purified 7-cyano-7-deazaguanine synthase (QueC) from B. subtilis or S. rimosus (ToyM)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 10% glycerol

-

S-adenosyl-L-methionine (SAM)

-

Sodium dithionite

-

ATP

-

Ammonium chloride (NH₄Cl)

-

HPLC system with a C18 column and a photodiode array detector

Procedure:

-

Reaction Setup: In an anaerobic environment, prepare a reaction mixture containing:

-

500 µM GTP

-

10 µM FolE

-

10 µM QueD

-

10 µM QueE (reductively activated with sodium dithionite)

-

10 µM QueC

-

1 mM SAM

-

2 mM ATP

-

10 mM NH₄Cl

-

Reaction Buffer to a final volume of 100 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

Reaction Quenching: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) and incubating on ice for 10 minutes.

-

Centrifugation: Centrifuge the quenched reaction at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

HPLC Analysis:

-

Inject the supernatant onto a C18 HPLC column.

-

Elute with a gradient of 0-30% acetonitrile (B52724) in 50 mM potassium phosphate (B84403) buffer (pH 6.8) containing 10 mM tetrabutylammonium (B224687) bromide over 20 minutes.

-

Monitor the elution profile at 260 nm and 300 nm.

-

Identify the product peak corresponding to this compound by comparing its retention time and UV-Vis spectrum to an authentic standard.

-

Figure 2. Experimental workflow for the in vitro synthesis of this compound.

Biological Activity and Potential Applications

Role in tRNA Modification

The primary biological role of this compound is as a precursor to queuosine and archaeosine. These modifications are critical for the proper function of tRNA, impacting codon recognition, translational speed, and accuracy.

DNA Modification

Recent studies have revealed that 7-deazaguanine (B613801) derivatives, including 2'-deoxy-7-cyano-7-deazaguanosine, can be incorporated into bacterial DNA.[8] This modification is part of a restriction-modification system, suggesting a role in defending against foreign DNA, such as bacteriophages.[8]

Anticancer Potential

The base, 7-cyano-7-deazaguanine (preQ₀), has been reported to possess anticancer properties. However, the specific mechanism of action and the cellular signaling pathways involved remain largely uncharacterized and are an active area of research. Understanding these mechanisms could pave the way for the development of novel cancer therapeutics based on the 7-deazaguanine scaffold.

Conclusion

This compound is a molecule of significant biological importance, acting as a central hub in the biosynthesis of essential tRNA modifications and playing a role in bacterial defense mechanisms. Its potential as an anticancer agent further underscores the need for continued research into its chemical and biological properties. This guide provides a comprehensive summary of the current knowledge on this compound, offering a valuable resource for scientists and researchers working in related fields. Further investigation into its detailed physicochemical properties, the kinetics of its biosynthetic enzymes, and its mechanism of anticancer activity will undoubtedly open new avenues for both basic research and therapeutic development.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical and Structural Studies of 6-Carboxy-5,6,7,8-tetrahydropterin Synthase Reveal the Molecular Basis of Catalytic Promiscuity within the Tunnel-fold Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of 7-Cyano-7-deazaguanosine in tRNA Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-transcriptional modification of transfer RNA (tRNA) is a fundamental process across all domains of life, ensuring translational fidelity and efficiency. Among the vast array of modified nucleosides, the 7-deazaguanosine (B17050) derivatives, particularly queuosine (B110006) (Q), play a critical role. The biosynthesis of these complex modifications hinges on a key intermediate: 7-cyano-7-deazaguanosine (B12403929) (preQ₀). This technical guide provides an in-depth exploration of the tRNA modification pathways involving preQ₀, from its de novo biosynthesis to its incorporation into tRNA and subsequent conversion to queuosine. This document details the enzymatic players, presents available quantitative data, outlines key experimental protocols, and visualizes the intricate molecular pathways.

The this compound (preQ₀) Biosynthesis Pathway

In bacteria, this compound (preQ₀) is synthesized de novo from guanosine-5'-triphosphate (GTP) through a multi-enzyme pathway.[1][2] This pathway is a prerequisite for the formation of queuosine, a hypermodified nucleoside found in the anticodon of tRNAs specific for asparagine, aspartic acid, histidine, and tyrosine.[3][4]

The biosynthesis of preQ₀ proceeds through the following key steps:

-

GTP to 7,8-dihydroneopterin (B1664191) triphosphate: The pathway initiates with the conversion of GTP to 7,8-dihydroneopterin triphosphate, a reaction catalyzed by GTP cyclohydrolase I (FolE).[5]

-

Formation of 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄): The enzyme 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD) then converts 7,8-dihydroneopterin triphosphate into CPH₄.[1]

-

Synthesis of 7-carboxy-7-deazaguanine (B3361655) (CDG): 7-carboxy-7-deazaguanine synthase (QueE), a radical SAM enzyme, catalyzes the complex rearrangement of CPH₄ to form CDG.[1][2][6]

-

Formation of 7-cyano-7-deazaguanine (preQ₀): Finally, 7-cyano-7-deazaguanine synthase (QueC) converts CDG to preQ₀ in an ATP-dependent reaction that utilizes ammonia (B1221849) as the nitrogen source.[1][2][7][8]

From preQ₀ to Queuosine-Modified tRNA

Once synthesized, preQ₀ is the branching point for the formation of queuosine-modified tRNA.

-

Reduction to preQ₁: The nitrile group of preQ₀ is reduced to an aminomethyl group by 7-cyano-7-deazaguanine reductase (QueF), an NADPH-dependent enzyme, to form 7-aminomethyl-7-deazaguanine (preQ₁).[7][9][10] This four-electron reduction is a unique biochemical transformation.[10]

-

tRNA Modification: The modified base preQ₁ is then inserted into the wobble position (position 34) of the corresponding tRNAs (tRNAAsp, tRNAAsn, tRNAHis, and tRNATyr) in exchange for guanine (B1146940). This reaction is catalyzed by tRNA-guanine transglycosylase (TGT) .[11][12] The reaction proceeds via a ping-pong kinetic mechanism, where the tRNA binds first.[11][12]

-

Conversion to Queuosine: Following its insertion into tRNA, preQ₁ undergoes further enzymatic modifications to become the mature queuosine (Q) base.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes in the this compound and queuosine modification pathways.

Table 1: Kinetic Parameters of Bacillus subtilis QueF

| Parameter | Value | Reference |

| kcat | 0.66 ± 0.04 min-1 | [13][14][15] |

| KM (preQ₀) | 0.237 ± 0.045 µM | [13][14][15] |

| KM (NADPH) | 19.2 ± 1.1 µM | [13][14][15] |

| Optimal pH | 7.5 | [13][15] |

| Optimal Temperature | 37°C | [16] |

Table 2: Kinetic Parameters of Bacillus subtilis QueE

| Parameter | Value | Reference |

| kcat | 5.4 min-1 | [17] |

| KM (CPH₄) | 20 µM | [17] |

Table 3: Kinetic Parameters of Escherichia coli tRNA-guanine Transglycosylase (TGT)

| Kinetic Mechanism | Observation | Reference |

| Ping-pong | tRNA binds first, followed by guanine release, preQ₁ binding, and product tRNA release. | [11][12][18] |

| Rate-limiting step | Dissociation of the product RNA from the enzyme. | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in tRNA modification pathways.

Protocol 1: In Vitro Enzymatic Synthesis of preQ₀ from GTP[1][2][19]

This protocol describes the reconstitution of the preQ₀ biosynthesis pathway in vitro using purified enzymes.

Workflow:

Materials:

-

Guanosine-5'-triphosphate (GTP)

-

Purified GTP cyclohydrolase I (FolE)

-

Purified 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD)

-

Purified 7-carboxy-7-deazaguanine synthase (QueE)

-

Purified 7-cyano-7-deazaguanine synthase (QueC)

-

ATP

-

Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

HPLC system with a C18 reverse-phase column

Procedure:

-

Step 1: CPH₄ Synthesis. In a reaction vessel, combine GTP, FolE, and QueD in the reaction buffer. Incubate at 37°C for 2-4 hours. This step produces 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).

-

Step 2: CDG Synthesis. To the reaction mixture from Step 1, add purified QueE. For this radical SAM enzyme, the addition of S-adenosyl-L-methionine (SAM) and a reducing agent like sodium dithionite (B78146) may be required. Incubate for another 2-4 hours at 37°C. This step produces 7-carboxy-7-deazaguanine (CDG).

-

Step 3: preQ₀ Synthesis. To the mixture from Step 2, add purified QueC, ATP, and ammonium sulfate. Incubate for a final 2-4 hours at 37°C.

-

Analysis. Terminate the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid). Centrifuge to pellet the precipitated proteins. Analyze the supernatant for the presence of preQ₀ using reverse-phase HPLC, monitoring at a wavelength of approximately 280 nm. Compare the retention time to a known preQ₀ standard.

Protocol 2: Analysis of Queuosine Modification in tRNA by APB-Northern Blot[3][4][20][21]

This method allows for the quantification of the queuosine modification status of specific tRNAs. The principle relies on the fact that the cis-diol group in queuosine interacts with N-acryloyl-3-aminophenylboronic acid (APB) in the polyacrylamide gel, retarding the migration of the Q-modified tRNA compared to its unmodified counterpart.

Workflow:

Materials:

-

Total RNA isolated from cells of interest

-

N-acryloyl-3-aminophenylboronic acid (APB)

-

Acrylamide/bis-acrylamide solution

-

TBE buffer (Tris/Borate/EDTA)

-

Nylon membrane

-

³²P-labeled oligonucleotide probe specific for the tRNA of interest (e.g., tRNATyr)

-

Hybridization buffer

-

Phosphorimager system

Procedure:

-

Gel Preparation. Prepare a denaturing polyacrylamide gel containing urea and APB. The final concentration of APB is typically around 0.5 mg/mL.

-

Electrophoresis. Load the total RNA samples onto the APB-polyacrylamide gel and perform electrophoresis until the desired separation is achieved. The Q-modified tRNA will migrate slower than the unmodified tRNA.

-

Transfer. Transfer the separated RNA from the gel to a nylon membrane using standard electroblotting techniques.

-

Hybridization. Pre-hybridize the membrane and then hybridize with the ³²P-labeled probe specific to the tRNA of interest overnight at the appropriate temperature.

-

Washing and Visualization. Wash the membrane to remove unbound probe and expose it to a phosphor screen. Visualize the bands using a phosphorimager.

-

Quantification. Quantify the intensity of the bands corresponding to the Q-modified and unmodified tRNA. The fraction of Q-modified tRNA can be calculated as: [Intensity of Q-tRNA band] / ([Intensity of Q-tRNA band] + [Intensity of unmodified G-tRNA band]).[4]

Protocol 3: tRNA Digestion for Mass Spectrometry Analysis[22][23][24][25][26]

This protocol describes the enzymatic digestion of tRNA to nucleosides for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS), which allows for the identification and quantification of modified nucleosides.

Materials:

-

Purified total tRNA

-

Digestion Buffer (e.g., 10 mM Tris-HCl pH 7.9, 10 mM MgCl₂)

-

Nuclease P1

-

Bacterial Alkaline Phosphatase

-

LC-MS system

Procedure:

-

tRNA Denaturation. Resuspend the purified tRNA in the digestion buffer. Heat at 95°C for 5 minutes to denature the tRNA, then place on ice.

-

Nuclease P1 Digestion. Add Nuclease P1 to the denatured tRNA solution. Incubate at 37°C for 2-4 hours. This enzyme will digest the tRNA into 5'-mononucleotides.

-

Dephosphorylation. Add bacterial alkaline phosphatase to the reaction mixture. Incubate at 37°C for an additional 1-2 hours. This will dephosphorylate the mononucleotides to nucleosides.

-

Sample Preparation for LC-MS. Stop the reaction by adding a solvent compatible with your LC-MS method (e.g., acetonitrile). Centrifuge to pellet any undigested material and the enzymes. Transfer the supernatant containing the nucleosides to a new tube.

-

LC-MS Analysis. Inject the nucleoside mixture onto a reverse-phase LC column coupled to a mass spectrometer. Use a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the nucleosides. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify known modified nucleosides, including queuosine and its precursors.

Conclusion

The pathway involving this compound is a fascinating and essential aspect of tRNA biology, with implications for translational regulation and cellular physiology. The enzymes in this pathway, particularly due to their absence in humans, present potential targets for the development of novel antimicrobial agents. The technical guide provided here offers a comprehensive overview of the current understanding of this pathway, equipping researchers with the knowledge and methodologies to further investigate its intricacies and potential for therapeutic intervention. Further research is warranted to elucidate the complete kinetic profiles of all enzymes in the pathway and to fully understand the regulatory mechanisms governing the biosynthesis of this crucial tRNA modification.

References

- 1. The deazapurine biosynthetic pathway revealed: In vitro enzymatic synthesis of preQ0 from guanosine-5′-triphosphate in four steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The deazapurine biosynthetic pathway revealed: in vitro enzymatic synthesis of PreQ(0) from guanosine 5'-triphosphate in four steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of Queuosine Modification Levels in tRNA from Human Cells Using APB Gel and Northern Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Queuosine Modification Levels in tRNA from Human Cells Using APB Gel and Northern Blot [bio-protocol.org]

- 5. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Radical Intermediate in Bacillus subtilis QueE During Turnover With the Substrate Analog 6-Carboxypterin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-cyano-7-deazaguanine synthase - Wikipedia [en.wikipedia.org]

- 9. High-resolution structure of the nitrile reductase QueF combined with molecular simulations provide insight into enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PDB-101: Learn: Structural Biology Highlights: Nitrile Reductase QueF [pdb101.rcsb.org]

- 11. tRNA–guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tRNA-guanine transglycosylase from E. coli: a ping-pong kinetic mechanism is consistent with nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanistic studies of Bacillus subtilis QueF, the nitrile oxidoreductase involved in queuosine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scholars.uky.edu [scholars.uky.edu]

- 16. Expression and characterization of the nitrile reductase queF from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. uniprot.org [uniprot.org]

- 18. IDENTIFICATION OF THE RATE-DETERMINING STEP OF tRNA-GUANINE TRANSGLYCOSYLASE FROM E. coli - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian of the Genome: A Technical Guide to 7-Deazaguanine Derivatives in Bacterial and Phage DNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the perpetual evolutionary arms race between bacteriophages and their bacterial hosts, a fascinating molecular innovation has emerged: the modification of genomic DNA with 7-deazaguanine (B613801) derivatives. This in-depth technical guide explores the multifaceted functions of these modified bases, from their intricate biosynthesis to their critical role in evading host defense mechanisms. For phages, these modifications serve as a sophisticated cloaking device, rendering their DNA invisible to a broad spectrum of bacterial restriction enzymes. In bacteria, analogous modifications are components of their own restriction-modification systems, highlighting a remarkable example of molecular mimicry and adaptation. This guide provides a comprehensive overview of the current understanding of 7-deazaguanine DNA modifications, including quantitative data on their occurrence, detailed experimental protocols for their study, and visual representations of the key biochemical pathways and experimental workflows.

Introduction: A Novel Frontier in Epigenetics

The discovery of 7-deazaguanine derivatives in DNA has opened a new chapter in our understanding of epigenetic modifications beyond the canonical methylation and glycosylation. These modifications, where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon, fundamentally alter the chemical landscape of the DNA, with profound implications for DNA-protein interactions. Initially identified in the context of tRNA modifications like queuosine (B110006) and archaeosine, the presence of their deoxy-analogs in the genomes of bacteriophages and certain bacteria has unveiled a novel strategy for genome protection and regulation.[1][2][3]

Biosynthesis of 7-Deazaguanine Precursors: A Shared Pathway

The journey to a modified DNA base begins with the de novo synthesis of the precursor molecule, 7-cyano-7-deazaguanine (preQ₀), from guanosine-5'-triphosphate (GTP). This multi-step enzymatic pathway is conserved in both bacteria and archaea and is a prerequisite for the subsequent incorporation of 7-deazaguanine derivatives into both RNA and DNA.[1][4][5]

The key enzymes involved in the synthesis of preQ₀ are:

-

FolE (GTP Cyclohydrolase I): Catalyzes the conversion of GTP to dihydroneopterin triphosphate.[4][5]

-

QueD: A 6-pyruvoyltetrahydropterin synthase-like enzyme.[4][5]

-

QueE: A radical SAM enzyme, 7-carboxy-7-deazaguanine (B3361655) synthase.[1][4]

-

QueC (7-cyano-7-deazaguanine synthase): An ATPase that catalyzes the final two steps to produce preQ₀.[1][4]

From preQ₀, the pathway can diverge to produce other derivatives, such as 7-aminomethyl-7-deazaguanine (preQ₁), through the action of the nitrile reductase QueF .[6][7]

Signaling Pathway: De Novo Biosynthesis of preQ₀ and preQ₁

Caption: De novo biosynthesis pathway of 7-deazaguanine precursors preQ₀ and preQ₁.

Function in Bacteriophage DNA: A Shield Against Restriction

The primary and most well-documented function of 7-deazaguanine derivatives in phage DNA is to protect the genome from the host's restriction-modification (R-M) systems.[1][5] R-M systems are a form of bacterial immunity that uses restriction endonucleases to cleave foreign DNA at specific recognition sites. By replacing guanine (B1146940) with a 7-deazaguanine derivative, the phage DNA becomes a poor substrate for a wide array of restriction enzymes, effectively rendering it "invisible" to the host's defenses.[8]

A variety of 2'-deoxy-7-deazaguanine derivatives have been identified in phage genomes, including:

-

2'-deoxy-7-(methylamino)methyl-7-deazaguanine (mdPreQ₁) [9][10][11]

-

2'-deoxy-7-(formylamino)methyl-7-deazaguanine (fdPreQ₁) [9][10][11]

The incorporation of these modified bases is catalyzed by a family of enzymes called DNA transglycosylases, with DpdA being a key player in many phages.[4]

Quantitative Data: Abundance of 7-Deazaguanine Derivatives in Phage DNA

The extent of guanine replacement can vary significantly among different phages, ranging from partial to complete substitution.

| Phage | Host Organism | 7-Deazaguanine Derivative(s) Detected | Abundance (% of total Guanine) | Reference(s) |

| Escherichia phage CAjan | Escherichia coli | dPreQ₀ | 32% | [9] |

| Campylobacter phage CP220 | Campylobacter jejuni | dADG | 100% | [9] |

| Halovirus HVTV-1 | Haloferax volcanii | dPreQ₁ | 30% | [9] |

| Enterobacteria phage 9g | Escherichia coli | dG+ | up to 27% | [1][4] |

Function in Bacterial DNA: A Double-Edged Sword

While phages use 7-deazaguanine modifications to evade restriction, some bacteria have co-opted this system for their own defense. In these bacteria, a gene cluster, often referred to as the dpd (deazapurine in DNA) cluster, encodes the machinery to both introduce 7-deazaguanine derivatives into their own DNA and to restrict incoming DNA that lacks these modifications. This represents a fascinating example of convergent evolution and the plasticity of these biosynthetic pathways. The Dpd system in Salmonella enterica serovar Montevideo, for example, utilizes DpdA and DpdB to insert dPreQ₀ into the bacterial genome, which is then further modified to dADG by DpdC.

Signaling Pathway: Incorporation of 7-Deazaguanine Derivatives into DNA